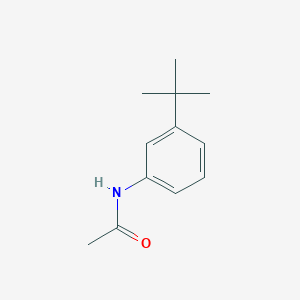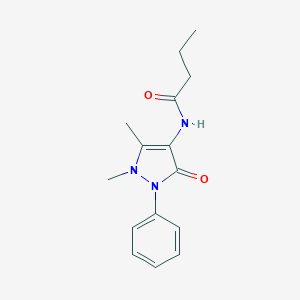
Butyramide, N-antipyrinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyramide, N-antipyrinyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Butyramide, N-antipyrinyl- has several potential applications in scientific research. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to have antitumor activity, suggesting its potential use in cancer treatment. Furthermore, it has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of butyramide, N-antipyrinyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Butyramide, N-antipyrinyl- has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been shown to increase the production of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using butyramide, N-antipyrinyl- in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has been found to have low toxicity, making it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on butyramide, N-antipyrinyl-. One potential area of investigation is its use in the development of new antibiotics. Additionally, further research is needed to fully understand its mechanism of action and the implications of its biochemical and physiological effects. Furthermore, it may be worthwhile to investigate its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.
Métodos De Síntesis
Butyramide, N-antipyrinyl- is synthesized through the reaction of butyric anhydride with antipyrine in the presence of a catalyst. This reaction results in the formation of a white crystalline solid, which is purified through recrystallization.
Propiedades
Número CAS |
4417-84-9 |
|---|---|
Fórmula molecular |
C15H19N3O2 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide |
InChI |
InChI=1S/C15H19N3O2/c1-4-8-13(19)16-14-11(2)17(3)18(15(14)20)12-9-6-5-7-10-12/h5-7,9-10H,4,8H2,1-3H3,(H,16,19) |
Clave InChI |
JGZUSQFCBCRNRC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
SMILES canónico |
CCCC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Otros números CAS |
4417-84-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



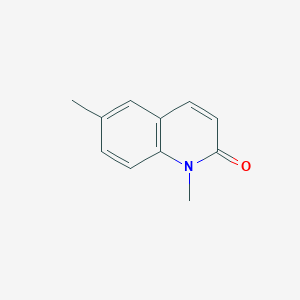
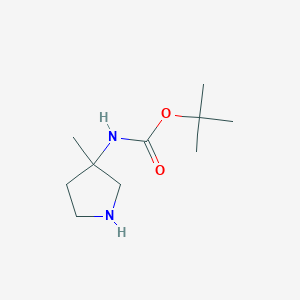
![N-[(2-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B183131.png)
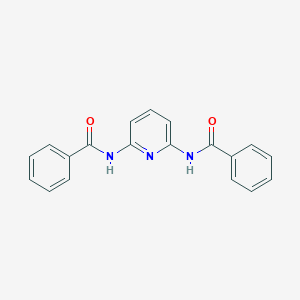
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183134.png)


![2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B183137.png)
![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)

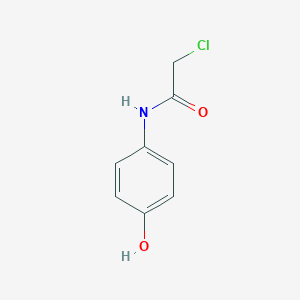
![N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B183146.png)
